molecular formula C22H43O2Zn+ B095290 Zinc didocosanoate CAS No. 16529-65-0

Zinc didocosanoate

Cat. No.: B095290
CAS No.: 16529-65-0
M. Wt: 405 g/mol
InChI Key: IJQXGKBNDNQWAT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc didocosanoate (hypothetical formula: Zn(C₂₂H₄₃O₂)₂) is a zinc carboxylate salt derived from docosanoic acid (behenic acid), a saturated fatty acid with a 22-carbon chain. Such compounds are typically used as lubricants, stabilizers in polymers, or emulsifiers in cosmetics . Zinc carboxylates generally exhibit thermal stability, water repellency, and compatibility with organic matrices, making them valuable in industrial applications.

Properties

CAS No.

16529-65-0

Molecular Formula

C22H43O2Zn+

Molecular Weight

405 g/mol

IUPAC Name

zinc;docosanoate

InChI

InChI=1S/C22H44O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+2/p-1

InChI Key

IJQXGKBNDNQWAT-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2]

Other CAS No.

93028-34-3
16529-65-0

Related CAS

112-85-6 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of docosanoic acid, zinc salt, basic typically involves the reaction of docosanoic acid with a zinc salt under controlled conditions. One common method is to react docosanoic acid with zinc acetate in a solvent such as ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of docosanoic acid, zinc salt, basic can be scaled up by using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The product is then purified through filtration and recrystallization processes to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Zinc didocosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Zinc didocosanoate is used as a precursor in the synthesis of various zinc-based compounds and materials. It is also used in the study of long-chain fatty acids and their derivatives .

Biology: In biological research, this compound is used to study the effects of zinc on cellular processes and enzyme activities. It is also used in the formulation of zinc-based supplements and pharmaceuticals .

Medicine: It is studied for its role in zinc homeostasis and its effects on various physiological processes .

Industry: In industrial applications, this compound is used as a lubricant additive, corrosion inhibitor, and in the production of specialty chemicals. It is also used in the formulation of cosmetics and personal care products .

Mechanism of Action

The mechanism of action of docosanoic acid, zinc salt, basic involves the interaction of zinc ions with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein folding, and cellular signaling. The compound can modulate the activity of zinc-dependent enzymes and proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Other Zinc Carboxylates

Zinc Gluconate (CAS 4468-02-4)

Zinc gluconate is a zinc salt of gluconic acid, widely used in dietary supplements due to its high bioavailability. Key differences include:

  • Structure: Zinc gluconate features a carbohydrate-derived ligand (gluconate), whereas zinc didocosanoate has a long-chain fatty acid backbone.
  • Hydration: Zinc gluconate exists as a mixture of hydration states (up to trihydrate), enhancing its solubility in aqueous systems . In contrast, this compound’s hydrophobic alkyl chain likely renders it insoluble in water.
  • Applications: Zinc gluconate is primarily used in pharmaceuticals and food fortification, while this compound would be more suited to industrial applications like coatings or plastics.

Zinc Oxalate (CAS 547-68-2)

Zinc oxalate (ZnC₂O₄) is an inorganic zinc salt with a short-chain oxalate ligand. Comparisons include:

  • Solubility: Zinc oxalate is sparingly soluble in water (0.004 g/100 mL at 25°C), whereas this compound’s solubility is expected to be negligible due to its long hydrocarbon chain.
  • Thermal Stability: Zinc oxalate decomposes at ~200°C, forming ZnO and CO₂. This compound likely exhibits higher thermal stability, typical of long-chain carboxylates .

Zinc Isodecanoate/Neodecanoate Complexes

These branched-chain zinc carboxylates are used as catalysts and corrosion inhibitors. Key contrasts:

  • Molecular Structure: Branched chains (isodecanoate/neodecanoate) improve solubility in non-polar solvents compared to linear-chain this compound.
  • Market Data: Global consumption of zinc neodecanoate/isodecanoate complexes is projected to grow at 3.2% CAGR (2020–2046), driven by demand in paints and coatings .

Comparison with Other Metal Didocosanoates

Calcium Didocosanoate (CAS 3578-72-1)

Calcium didocosanoate shares the same fatty acid ligand but differs in the metal center:

  • Applications: Calcium salts are commonly used as thickeners in lubricants and cosmetics. This compound may offer superior antimicrobial properties due to zinc’s biocidal activity.
  • Solubility: Calcium didocosanoate is sparingly soluble in polar solvents, whereas zinc’s higher charge density may further reduce solubility .

Data Tables

Table 1: Structural and Functional Comparison of Zinc Carboxylates

Compound Molecular Formula CAS Number Solubility Key Applications
This compound Zn(C₂₂H₄₃O₂)₂ (hypo.) N/A Insoluble in water Lubricants, coatings
Zinc Gluconate C₁₂H₂₂O₁₄Zn 4468-02-4 Water-soluble Pharmaceuticals, supplements
Zinc Oxalate ZnC₂O₄ 547-68-2 0.004 g/100 mL Ceramics, catalysts
Zinc Neodecanoate Zn(C₁₀H₁₉O₂)₂ N/A Soluble in organics Paints, corrosion inhibitors

Table 2: Market Trends for Zinc Carboxylates (2025–2046)

Compound Projected CAGR (%) Key Drivers
Zinc Gluconate 4.1 Nutraceutical demand
Zinc Neodecanoate 3.2 Coatings industry growth
This compound N/A Potential in specialty lubricants

Research Findings and Inferences

  • Thermal Stability: Long-chain carboxylates like this compound are expected to decompose at temperatures exceeding 250°C, making them suitable for high-temperature industrial processes.
  • Ecological Impact : Zinc compounds may pose toxicity risks in aquatic environments, necessitating careful disposal .
  • Synthesis Challenges: The hydrophobic nature of docosanoic acid complicates synthesis, requiring non-polar solvents or molten-state reactions.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Zinc Didocosanoate, and how do reaction parameters (e.g., temperature, solvent) affect yield and purity?

  • Methodological Answer : Synthesis typically involves neutralizing docosanoic acid with zinc salts (e.g., zinc oxide) under controlled conditions. Yield optimization requires systematic variation of parameters:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive functional groups.
  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while non-polar solvents may favor crystallization.
  • Characterization : Use TGA for thermal stability analysis, NMR for structural confirmation, and XRD for crystallinity assessment .
    • Data Analysis : Quantify purity via HPLC or GC-MS, correlating with reaction conditions using regression models .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure and bonding?

  • Methodological Answer :

  • FTIR : Identifies carboxylate-Zn coordination via asymmetric stretching vibrations (1540–1650 cm⁻¹) and symmetric stretches (1400–1450 cm⁻¹).
  • XPS : Confirms zinc oxidation state (binding energy ~1022 eV for Zn²⁺) and carbon environment in the alkyl chain.
  • Solid-State NMR : Resolves crystallographic environments through ¹³C chemical shifts .
    • Best Practices : Calibrate instruments with reference compounds (e.g., zinc stearate) to minimize artifacts .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal stability be resolved through experimental design and statistical analysis?

  • Methodological Answer : Discrepancies often arise from:

  • Heating Rate : Fast rates in TGA may mask decomposition steps; use isothermal holds to detect intermediate phases.
  • Atmosphere : Oxidative vs. inert environments alter degradation pathways (e.g., CO₂ evolution vs. hydrocarbon chain breakdown).
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing divergence .
    • Case Study : Compare DSC (dynamic) and TGA (isothermal) data under identical conditions to validate decomposition mechanisms .

Q. What mixed-methods approaches are effective for correlating this compound’s crystallinity with its mechanical properties in polymer composites?

  • Methodological Answer :

  • Step 1 : Quantify crystallinity via XRD (peak integration) or DSC (melting enthalpy).
  • Step 2 : Measure tensile strength/modulus using ASTM D638 protocols.
  • Integration : Apply structural equation modeling (SEM) to establish causality between crystallinity and mechanical performance .
    • Pitfalls : Avoid overfitting by limiting variables to <5% of sample size; validate models with independent datasets .

Q. How do pH and ionic strength modulate this compound’s self-assembly in aqueous systems, and what experimental controls are critical?

  • Methodological Answer :

  • Design : Use dynamic light scattering (DLS) to monitor particle size distribution across pH (4–10) and ionic strength (0.1–1.0 M NaCl).
  • Controls : Buffer solutions (e.g., phosphate, Tris) must exclude competing ions (e.g., Ca²⁺) that alter aggregation kinetics.
  • Advanced Analysis : Apply time-resolved SAXS to resolve nucleation-growth mechanisms .

Methodological Frameworks for Research Design

  • PICOT Framework : For in vivo studies, structure questions around Population (e.g., biofilm models), Intervention (this compound concentration), Comparison (untreated controls), Outcome (antimicrobial efficacy), and Time (exposure duration) .
  • FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (mechanistic focus), Novel (e.g., unexplored applications in photovoltaics), Ethical, and Relevant (alignment with SDGs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.